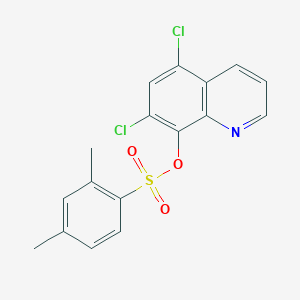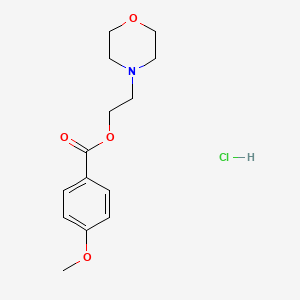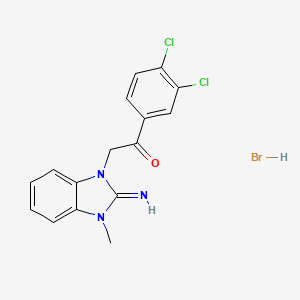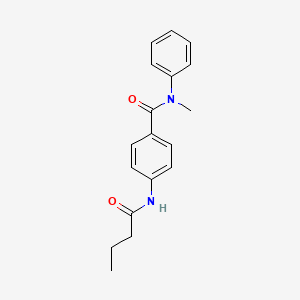![molecular formula C13H18N2O4S B5100493 methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B5100493.png)
methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate, also known as MPSC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes in the body.
Wirkmechanismus
Methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate is a potent inhibitor of acetylcholinesterase, which means that it prevents the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses. The increased concentration of acetylcholine can also stimulate the release of other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate are dependent on the concentration and duration of exposure. At low concentrations, methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate can enhance the transmission of nerve impulses and improve cognitive function. At high concentrations, methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate can cause muscle weakness, respiratory depression, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate has several advantages for use in lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, which makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the effects of methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate can be dependent on the species and strain of the animal being studied.
Zukünftige Richtungen
There are several future directions for research on methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate. One area of research is the development of more selective inhibitors of acetylcholinesterase that have fewer side effects. Another area of research is the investigation of the effects of methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate on different neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, the effects of methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate on different physiological systems, such as the immune system and inflammation, could be further explored.
Synthesemethoden
The synthesis of methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate involves the reaction of piperidine-1-sulfonyl chloride with 4-aminophenol in the presence of sodium carbonate. The resulting product is then treated with methyl isocyanate to form methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate. This synthesis method has been optimized to produce high yields of pure methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate.
Wissenschaftliche Forschungsanwendungen
Methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate has been widely used in scientific research as a tool to study the role of acetylcholine in various physiological processes. It has been used to investigate the effects of acetylcholine on learning and memory, as well as the role of acetylcholine in the regulation of the cardiovascular and respiratory systems. methyl [4-(1-piperidinylsulfonyl)phenyl]carbamate has also been used to study the effects of acetylcholine on the immune system and inflammation.
Eigenschaften
IUPAC Name |
methyl N-(4-piperidin-1-ylsulfonylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-19-13(16)14-11-5-7-12(8-6-11)20(17,18)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXBBDKIKHGXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-4-(4-bromo-5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5100410.png)
![methyl 3-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5100416.png)
![N-({[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5100417.png)
![N-[5-(1-naphthylmethylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B5100422.png)

![4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5100434.png)
![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100441.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}methanamine](/img/structure/B5100444.png)




![2-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5100501.png)
amine oxalate](/img/structure/B5100504.png)